molecular formula C21H23N3OS B2968885 N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide CAS No. 1089608-71-8

N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide

Cat. No.: B2968885
CAS No.: 1089608-71-8
M. Wt: 365.5
InChI Key: YSLZURWERZXOMU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide is a complex organic compound with a unique structure that combines a cyanocyclohexyl group with a phenylsulfanyl-substituted phenylamino acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with cyanide sources under basic conditions to form the cyanocyclohexyl group.

    Introduction of the phenylsulfanyl group: This step involves the reaction of a phenylsulfanyl halide with a phenylamine derivative to introduce the phenylsulfanyl group.

    Coupling of intermediates: The final step involves coupling the cyanocyclohexyl intermediate with the phenylsulfanyl-substituted phenylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide involves its interaction with specific molecular targets. The cyanocyclohexyl group and the phenylsulfanyl-substituted phenylamine moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-phenylsulfanylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c22-16-21(13-7-2-8-14-21)24-20(25)15-23-18-11-5-6-12-19(18)26-17-9-3-1-4-10-17/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLZURWERZXOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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